N-(2-methoxybenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine
Overview
Description
N-(2-methoxybenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine, also known as MBMP, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is a piperazine derivative and has been shown to have various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-(2-methoxybenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. This results in various biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the ability to inhibit the activity of certain enzymes and proteins in the body. It has also been shown to have anti-inflammatory, antioxidant, and neuroprotective effects.
Advantages and Limitations for Lab Experiments
The advantages of using N-(2-methoxybenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine in lab experiments include its potential as a therapeutic agent for the treatment of various diseases, as well as its ability to inhibit the activity of certain enzymes and proteins in the body. However, limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
Future research on N-(2-methoxybenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine should focus on further understanding its mechanism of action and potential therapeutic applications. This includes investigating its potential as a therapeutic agent for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Additionally, research should be conducted to investigate potential side effects and limitations of using this compound in lab experiments.
Scientific Research Applications
N-(2-methoxybenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine has been used in various scientific research applications, including drug discovery and development. It has been shown to have potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
(Z)-1-(2-methoxyphenyl)-N-[4-(2-methoxyphenyl)piperazin-1-yl]methanimine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-23-18-9-5-3-7-16(18)15-20-22-13-11-21(12-14-22)17-8-4-6-10-19(17)24-2/h3-10,15H,11-14H2,1-2H3/b20-15- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDIDLTGZXNWDKI-HKWRFOASSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=NN2CCN(CC2)C3=CC=CC=C3OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=N\N2CCN(CC2)C3=CC=CC=C3OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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